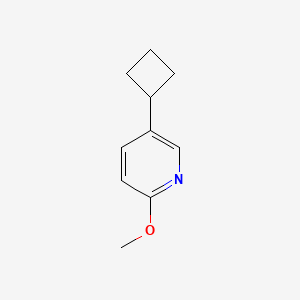

5-Cyclobutyl-2-methoxypyridine

Description

Significance of Pyridine (B92270) Scaffolds in Organic Chemistry and Materials Science

The pyridine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern chemical science. nih.govuiowa.edu As an isostere of benzene (B151609), it is a fundamental building block in the synthesis of pharmaceuticals and agrochemicals. researchgate.net Its unique heteroaromatic nature allows for easy conversion into a wide array of functional derivatives, making it a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This versatility has led to the incorporation of pyridine moieties into numerous FDA-approved drugs, where they are valued for their ability to improve water solubility and influence pharmacological activity. nih.govresearchgate.net

Beyond medicine, pyridine derivatives are integral to materials science, serving as crucial ligands for organometallic compounds, components in asymmetric catalysis, and building blocks for functional nanomaterials. nih.govbohrium.com Their electronic properties are tunable through substitution, making them relevant for applications in energy storage, photoredox catalysis, and organic electronics. uiowa.eduresearchgate.net The prevalence of the pyridine framework in natural products like vitamins and alkaloids further underscores its fundamental importance in chemistry and biology. nih.govmdpi.com

Overview of Methoxy (B1213986) and Cyclobutyl Substituent Contributions to Pyridine Chemistry

Substituents on the pyridine ring profoundly modify its chemical and physical properties. The methoxy (-OCH₃) and cyclobutyl (-C₄H₇) groups, as seen in 5-Cyclobutyl-2-methoxypyridine, each impart distinct characteristics.

The methoxy group is a non-lipophilic, electron-donating substituent that can significantly influence a molecule's properties. uba.artandfonline.com When attached to an aromatic system like pyridine, it has minimal impact on lipophilicity but acts as a hydrogen bond acceptor, which can be beneficial for molecular interactions without drastically increasing the polar surface area. tandfonline.com The methoxy group's oxygen lone pair can participate in resonance with the aromatic π-electron system. uba.ar Specifically in methoxypyridines, the methoxy group inductively withdraws electron density, which mitigates the basicity of the pyridine nitrogen. nih.gov This feature makes methoxypyridines useful as "masked pyridones" in the synthesis of complex natural products, such as Lycopodium alkaloids. nih.gov The position of the methoxy group is critical; for instance, electronic interactions between a methoxy group and the ring nitrogen differ depending on its location, affecting reactivity in reactions like ester hydrolysis. rsc.org

The cyclobutyl group introduces unique steric and conformational properties. As a saturated carbocycle, it contributes to the lipophilicity and three-dimensional shape of a molecule, which can enhance membrane permeability and interactions with biological targets like enzyme active sites. The four-membered ring possesses inherent angle strain (approximately 90° bond angles), which can influence the reactivity of the molecule. While less studied than the analogous cyclopropyl (B3062369) group, the cyclobutyl ring is known to have olefinic character due to the high degree of p-character in its C-C bonds, which can stabilize adjacent electron-deficient centers. metu.edu.tr Its presence in a molecule can be a key factor in structure-activity relationship (SAR) studies, where it serves as a rigid scaffold to probe binding pockets. ontosight.ai

| Substituent | Key Chemical Contributions | References |

|---|---|---|

| Methoxy (-OCH₃) | Electron-donating via resonance, electron-withdrawing inductively; reduces pyridine basicity; acts as a hydrogen bond acceptor with low lipophilicity. | uba.artandfonline.comnih.gov |

| Cyclobutyl (-C₄H₇) | Adds lipophilicity and a rigid 3D conformation; introduces ring strain that can affect reactivity; stabilizes adjacent carbocations. | metu.edu.tr |

Academic Context of this compound Research

Direct academic research focusing exclusively on this compound is limited. The compound appears primarily as an intermediate or a structural motif within larger, more complex molecules designed for specific biological applications. Its academic context is therefore defined by its utility as a building block in synthetic chemistry.

For example, research into gamma-secretase modulators (GSMs) for potential Alzheimer's disease therapies has utilized complex molecules that incorporate a substituted 2-methoxypyridine (B126380) core. nih.govescholarship.org In these studies, the methoxypyridyl moiety was found to improve properties like aqueous solubility and activity compared to other aromatic systems. nih.govescholarship.org One such compound synthesized was N-(2-cyclobutyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-4-(6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)thiazol-2-amine, which features both a cyclobutyl group and a methoxypyridine unit, albeit in different parts of the final molecule. nih.govescholarship.org

Furthermore, the synthesis of related structures highlights the chemical strategies employed. The organolithium reagent derived from 5-bromo-2-methoxypyridine (B44785), a direct precursor to the title compound via a coupling reaction, has been used effectively in three-component synthesis reactions to create novel sulfonimidamides. scispace.com Patents also disclose this compound as a component in compounds intended for the treatment of fibrotic disorders. molaid.com These examples place this compound in the academic and industrial research landscape as a valuable, commercially available intermediate for constructing more elaborate, often biologically active, heterocyclic systems.

| Research Area | Role of this compound or Related Structures | References |

|---|---|---|

| Gamma-Secretase Modulators | The methoxypyridine core is used to improve solubility and activity in complex therapeutic agents. | nih.govescholarship.org |

| Multi-Component Synthesis | Precursors like 5-bromo-2-methoxypyridine are used to build novel chemical scaffolds. | scispace.com |

| Fibrotic Disorders | Listed in patents as a component of compounds for potential therapeutic use. | molaid.com |

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

5-cyclobutyl-2-methoxypyridine |

InChI |

InChI=1S/C10H13NO/c1-12-10-6-5-9(7-11-10)8-3-2-4-8/h5-8H,2-4H2,1H3 |

InChI Key |

DTIXHUIVJAJESA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C=C1)C2CCC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Cyclobutyl 2 Methoxypyridine and Analogous Structures

Strategies for Pyridine (B92270) Ring Construction

The de novo synthesis of the pyridine ring is a versatile approach to access specifically substituted pyridines that may not be readily available through functionalization of the parent heterocycle. Several classical and modern methods can be adapted for the synthesis of precursors to 5-Cyclobutyl-2-methoxypyridine.

Prominent among these are condensation reactions such as the Guareschi-Thorpe condensation , which utilizes cyanoacetic esters and acetoacetic esters in the presence of ammonia (B1221849) to construct the pyridine ring. mdpi.combeilstein-journals.org An advanced, greener version of this reaction employs ammonium (B1175870) carbonate in an aqueous medium, offering high yields and an eco-friendly protocol. acs.orgacs.org The Kröhnke pyridine synthesis offers another powerful route, involving the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds. calstate.edunih.gov This method is known for its ability to generate highly functionalized pyridines under mild conditions. calstate.edu

The Bohlmann-Rahtz pyridine synthesis provides a pathway to substituted pyridines through the condensation of an enamine with an ethynylketone. wikipedia.orgorganic-chemistry.org While traditionally requiring high temperatures for the final cyclodehydration step, modern modifications using Brønstedt or Lewis acid catalysis allow for a more facile one-pot synthesis. organic-chemistry.orgcore.ac.uk

Cycloaddition reactions also represent a powerful strategy for pyridine ring construction. wwjmrd.com Inverse electron demand aza-Diels-Alder reactions of 1,2,4-triazines with alkynes, for instance, can yield highly substituted pyridines. nih.gov Directed cycloaddition approaches, where Lewis acid-base interactions between the triazine and alkyne precursors facilitate the reaction, have been shown to proceed with complete regiocontrol under mild conditions. nih.gov

| Pyridine Synthesis Method | Key Reactants | Key Features |

| Guareschi-Thorpe Condensation | Cyanoacetic ester, Acetoacetic ester, Ammonia/Ammonium carbonate | Classical method for pyridone synthesis; modern variations offer green conditions. mdpi.combeilstein-journals.orgacs.orgacs.org |

| Kröhnke Pyridine Synthesis | α-Pyridinium methyl ketone salts, α,β-Unsaturated carbonyl compounds | Generates highly functionalized pyridines under mild conditions. calstate.edunih.gov |

| Bohlmann-Rahtz Pyridine Synthesis | Enamine, Ethynylketone | Two-step or one-pot synthesis of 2,3,6-trisubstituted pyridines. wikipedia.orgorganic-chemistry.orgcore.ac.uk |

| Aza-Diels-Alder Reaction | 1,2,4-Triazines, Alkynes | Cycloaddition/retro-cycloaddition sequence for highly substituted pyridines. nih.gov |

Regioselective Introduction of Methoxy (B1213986) Functionality at the Pyridine-2 Position

The introduction of a methoxy group at the C-2 position of the pyridine ring is a crucial step in the synthesis of the target molecule. This is typically achieved through nucleophilic aromatic substitution (SNAr) on a suitable 2-halopyridine precursor. The electron-deficient nature of the pyridine ring, particularly at the C-2 and C-4 positions, facilitates attack by nucleophiles.

The reaction of a 2-chloropyridine (B119429) or 2-bromopyridine (B144113) with sodium methoxide (B1231860) in a suitable solvent such as methanol (B129727) or tetrahydrofuran (B95107) is a common and effective method for this transformation. nih.govstackexchange.com The stability of the anionic intermediate, where the negative charge can be delocalized onto the electronegative nitrogen atom, drives the reaction forward. stackexchange.com In the context of synthesizing this compound, this reaction would ideally be performed on a 5-substituted-2-halopyridine. For example, the methoxylation of 5-bromo-2-chloropyridine (B1630664) with sodium methoxide would yield 5-bromo-2-methoxypyridine (B44785), a key intermediate for subsequent cross-coupling reactions.

Targeted Synthesis of the Cyclobutyl Moiety

The cyclobutane (B1203170) ring, a strained four-membered carbocycle, is a valuable motif in medicinal chemistry. rsc.orgdoaj.org Its synthesis and functionalization require specific strategies, often involving cycloaddition reactions or ring expansions.

Cyclobutyl Ring Formation Techniques

Photochemical [2+2] cycloadditions of alkenes are a classic method for constructing the cyclobutane skeleton. doaj.org More recently, transition-metal-catalyzed [2+2] cycloadditions have emerged as powerful alternatives. rsc.org Ring expansion of cyclopropanol (B106826) or cyclopropylcarbinol derivatives also provides a reliable route to cyclobutanones, which can be further functionalized. doaj.org For the purpose of incorporation into this compound, the synthesis would target a cyclobutyl precursor suitable for cross-coupling, such as cyclobutylboronic acid or a cyclobutyl Grignard reagent.

The synthesis of cyclobutylboronic acid can be achieved by reacting cyclobutylmagnesium bromide with trimethyl borate, followed by acidic workup. sigmaaldrich.comchemicalbook.com A more stable and often more reactive alternative is the corresponding potassium cyclobutyltrifluoroborate , which is readily prepared from cyclobutylboronic acid by treatment with potassium hydrogen fluoride (B91410) (KHF2). nih.govrsc.org

Stereochemical Considerations in Cyclobutyl Synthesis

For more complex analogues of this compound, the stereocontrolled synthesis of the cyclobutane ring may be necessary. The stereochemistry of polysubstituted cyclobutanes can significantly influence their biological activity. calstate.edu Enantioselective [2+2] cycloadditions, often mediated by chiral catalysts or auxiliaries, can provide access to enantiomerically enriched cyclobutane derivatives. doaj.org The stereospecific ring contraction of pyrrolidines has also been reported as a novel method for the stereocontrolled synthesis of cyclobutanes. acs.org The choice of synthetic route will depend on the desired stereochemistry of the final product.

Cross-Coupling Reactions for C-5 Cyclobutyl Functionalization

The most direct and versatile method for attaching the cyclobutyl moiety to the C-5 position of the 2-methoxypyridine (B126380) core is through a transition-metal-catalyzed cross-coupling reaction. This approach typically involves the coupling of a 5-halo-2-methoxypyridine with an organometallic cyclobutyl reagent.

The Suzuki-Miyaura coupling is a particularly powerful tool for this transformation due to its mild reaction conditions and high functional group tolerance. nih.gov A highly relevant study has demonstrated the successful coupling of 5-chloro-2-methoxypyridine (B1587985) with potassium cyclopropyltrifluoroborate (B8364958) to yield 5-cyclopropyl-2-methoxypyridine (B3210207) in high yield. mdpi.com This protocol is directly applicable to the synthesis of this compound using potassium cyclobutyltrifluoroborate. mdpi.comnih.gov The reaction is typically catalyzed by a palladium complex, such as palladium(II) acetate, with a suitable phosphine (B1218219) ligand.

Other cross-coupling reactions could also be employed:

Negishi coupling: This involves the reaction of an organozinc reagent, such as cyclobutylzinc chloride, with 5-bromo-2-methoxypyridine, catalyzed by a palladium or nickel complex. beilstein-journals.orgrsc.org

Kumada coupling: This reaction utilizes a Grignard reagent, like cyclobutylmagnesium bromide, and is also catalyzed by palladium or nickel. acs.orgnih.gov

Stille coupling: An organotin reagent, such as cyclobutyltributylstannane, is coupled with the halopyridine. nih.govnih.gov

Hiyama coupling: This involves an organosilane, which is activated by a fluoride source. nih.govresearchgate.net

| Cross-Coupling Reaction | Organometallic Reagent | Catalyst | Key Features |

| Suzuki-Miyaura | Cyclobutylboronic acid or Potassium cyclobutyltrifluoroborate | Palladium | Mild conditions, high functional group tolerance, stable reagents. mdpi.comnih.gov |

| Negishi | Cyclobutylzinc halide | Palladium or Nickel | High reactivity of organozinc reagents. beilstein-journals.orgrsc.org |

| Kumada | Cyclobutylmagnesium halide (Grignard) | Palladium or Nickel | Utilizes readily available Grignard reagents. acs.orgnih.gov |

| Stille | Cyclobutyltributylstannane | Palladium | Tolerant of a wide range of functional groups, but tin reagents are toxic. nih.govnih.gov |

| Hiyama | Cyclobutylsilane | Palladium | Requires fluoride activation. nih.govresearchgate.net |

Directed Ortho-Metalation and Lithiation Approaches for Pyridine Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. mdpi.comwikipedia.org In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho-position. mdpi.com The methoxy group at the C-2 position of 2-methoxypyridine can act as a DMG, directing lithiation to the C-3 position. znaturforsch.combaranlab.org

While DoM of 2-methoxypyridine itself would lead to C-3 functionalization, this strategy can be employed to synthesize precursors for C-5 functionalization. For instance, a 3-substituted-2-methoxypyridine could be synthesized via DoM, and subsequent transformations could be used to introduce functionality at the C-5 position.

Alternatively, halogen-metal exchange on a dihalopyridine can provide a regioselective route to a lithiated intermediate. For example, treatment of 2,5-dibromopyridine (B19318) with a suitable organolithium reagent could lead to selective bromine-lithium exchange at either the C-2 or C-5 position, depending on the reaction conditions. Subsequent reaction with a methoxy source or a cyclobutyl electrophile could then be envisioned. However, direct C-5 functionalization via lithiation of 2-methoxypyridine is challenging due to the stronger directing effect towards the C-3 position. Therefore, cross-coupling reactions on a pre-functionalized 5-halo-2-methoxypyridine generally represent a more reliable and direct approach for the synthesis of this compound.

Multi-Component and One-Pot Synthetic Protocols

While specific multi-component syntheses for this compound are not extensively documented, analogous structures can be prepared using established MCR methodologies for pyridine ring formation. A notable example is the Hantzsch pyridine synthesis and its variations, which can be adapted to a one-pot format.

A study by researchers detailed a product-selective four-component reaction to synthesize highly substituted pyridine derivatives. This one-pot synthesis involved the reaction of an aryl aldehyde, malononitrile, and a 2-aryl/cyclohexylsulfanyl-1-aryl-1-ethanone in the presence of sodium hydroxide (B78521) in an alcohol solvent. nih.gov This methodology allows for the generation of a diverse set of polyfunctionalized pyridines. For instance, the reaction yielded compounds such as 4,6-bis(4-chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-2-methoxynicotinonitrile, which demonstrated significant antitubercular activity. nih.gov

Another approach involves the one-pot multicomponent synthesis of novel polyfunctionalized pyridines from an o-alkyl vanillin (B372448) derivative, malononitrile, methylarylketones, and sodium ethoxide in ethanol. ekb.eg This method provides a straightforward route to complex pyridine structures, such as 2-(4-(6-aryl-3-cyano-2-ethoxypyridin-4-yl)-2-methoxyphenoxy)-N-phenylacetamides, in a single synthetic operation. ekb.eg

The following table summarizes examples of analogous pyridine derivatives synthesized through multi-component reactions:

| Compound Name | Starting Materials | Reaction Type | Reference |

| 4,6-bis(4-chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-2-methoxynicotinonitrile | 4-chlorobenzaldehyde, malononitrile, 2-(4-chlorophenyl)-1-(4-chlorophenyl)ethan-1-one, sodium methoxide | Four-component reaction | nih.gov |

| 2-(4-(6-aryl-3-cyano-2-ethoxypyridin-4-yl)-2-methoxyphenoxy)-N-phenylacetamide | o-alkyl vanillin derivative, malononitrile, methylarylketone, sodium ethoxide | One-pot multicomponent reaction | ekb.eg |

These examples highlight the versatility of MCRs in constructing diverse pyridine scaffolds, which could be adapted for the synthesis of this compound by employing cyclobutyl-containing building blocks.

Green Chemistry Principles in the Synthesis of Pyridine Derivatives

The application of green chemistry principles to the synthesis of pyridine derivatives is an area of growing importance, aiming to reduce the environmental impact of chemical processes. ijarsct.co.innih.gov These principles focus on aspects such as the use of renewable feedstocks, atom economy, energy efficiency, and the use of safer solvents and catalysts. ijarsct.co.in

Several green chemistry approaches have been successfully applied to the synthesis of pyridines:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov This technique has been employed in the one-pot, four-component synthesis of novel pyridine derivatives, resulting in excellent yields (82%–94%) and short reaction times (2–7 minutes). nih.gov

Solvent-Free and Aqueous Reactions: Conducting reactions in the absence of organic solvents or in water is a cornerstone of green chemistry. ijarsct.co.in Solvent-free or solid-state reactions minimize the use and disposal of hazardous organic solvents. ijarsct.co.in Similarly, using water as a solvent is highly desirable due to its non-toxic and non-flammable nature.

Use of Green Catalysts: The development of environmentally benign catalysts is another key aspect of green chemistry. This includes the use of solid acid catalysts, biocatalysts, and other recyclable catalytic systems that can replace hazardous and corrosive traditional catalysts.

Atom Economy: Multi-component reactions inherently promote atom economy by incorporating most or all of the atoms from the starting materials into the final product, thus minimizing waste generation. rasayanjournal.co.in

The following table summarizes the application of green chemistry principles in the synthesis of pyridine derivatives:

| Green Chemistry Principle | Application in Pyridine Synthesis | Advantages | Reference |

| Microwave-Assisted Synthesis | One-pot, four-component synthesis of pyridine derivatives | Reduced reaction times, higher yields, pure products | nih.gov |

| Solvent-Free Reactions | Solid-state synthesis of pyridines | Reduced solvent waste, simplified work-up | ijarsct.co.in |

| Use of Green Catalysts | Employment of solid acids or biocatalysts | Reduced hazardous waste, catalyst recyclability | nih.gov |

| High Atom Economy | Multi-component reaction strategies | Minimized waste, efficient use of starting materials | rasayanjournal.co.in |

By integrating these green chemistry principles, the synthesis of this compound and its analogues can be designed to be more sustainable and environmentally responsible.

Comprehensive Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each hydrogen and carbon atom can be elucidated.

The ¹H NMR spectrum of 5-Cyclobutyl-2-methoxypyridine would be expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring, the cyclobutyl group, and the methoxy (B1213986) group. The chemical shifts (δ) of the pyridine protons are influenced by the electron-donating methoxy group and the electron-donating/withdrawing nature of the cyclobutyl group. The multiplicity of these signals (singlet, doublet, triplet, etc.) arises from spin-spin coupling with neighboring protons and provides information about the connectivity of the atoms.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring are particularly informative about the electronic effects of the substituents.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between protons and carbons. COSY spectra reveal proton-proton couplings, while HSQC spectra correlate directly bonded proton and carbon atoms. These experiments are invaluable in unambiguously assigning all ¹H and ¹³C signals.

Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| Pyridine H-3 | 7.2-7.4 | d | 8-9 |

| Pyridine H-4 | 7.6-7.8 | dd | 8-9, 2-3 |

| Pyridine H-6 | 8.0-8.2 | d | 2-3 |

| Methoxy (-OCH₃) | 3.9-4.1 | s | - |

| Cyclobutyl CH | 3.3-3.5 | m | - |

Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| Pyridine C-2 | 162-165 |

| Pyridine C-3 | 110-115 |

| Pyridine C-4 | 138-142 |

| Pyridine C-5 | 130-135 |

| Pyridine C-6 | 145-150 |

| Methoxy (-OCH₃) | 53-56 |

| Cyclobutyl CH | 35-40 |

| Cyclobutyl CH₂ | 25-30 |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would display characteristic absorption bands for the C-H stretching vibrations of the aromatic pyridine ring and the aliphatic cyclobutyl group. The C-O stretching of the methoxy group would also be a prominent feature. The C=N and C=C stretching vibrations within the pyridine ring would appear in the fingerprint region, providing structural confirmation.

Raman spectroscopy, which is sensitive to non-polar bonds, would complement the IR data. The symmetric vibrations of the pyridine and cyclobutyl rings would be particularly active in the Raman spectrum.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-3000 |

| C=N (Pyridine) | Stretch | 1580-1620 |

| C=C (Pyridine) | Stretch | 1450-1600 |

| C-O (Methoxy) | Stretch | 1000-1300 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern.

In a mass spectrum of this compound, the molecular ion peak (M⁺) would provide the exact molecular mass of the compound. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition. The fragmentation pattern observed in the mass spectrum is a result of the molecule breaking apart in a predictable manner upon ionization. The fragmentation of this compound would likely involve the loss of the methoxy group, the cyclobutyl group, or cleavage of the pyridine ring, leading to characteristic fragment ions.

Expected Fragmentation Pattern in the Mass Spectrum of this compound

| m/z | Fragment |

|---|---|

| [M]⁺ | Molecular Ion |

| [M-15]⁺ | Loss of a methyl radical from the methoxy group |

| [M-31]⁺ | Loss of a methoxy radical |

| [M-55]⁺ | Loss of a cyclobutyl radical |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light by this compound would correspond to the promotion of electrons from lower energy molecular orbitals to higher energy molecular orbitals.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the pyridine chromophore. The positions and intensities of these bands (λ_max) are influenced by the electronic effects of the methoxy and cyclobutyl substituents. The methoxy group, being an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsional angles. This data would offer an unambiguous confirmation of the molecular structure and provide insights into intermolecular interactions, such as packing forces in the crystal lattice. The planarity of the pyridine ring and the conformation of the cyclobutyl substituent would be determined with high precision.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. DFT methods would be employed to determine the optimized geometry of 5-Cyclobutyl-2-methoxypyridine. Functionals such as B3LYP or PBE0, combined with a suitable basis set (e.g., 6-311+G(d,p)), would provide a reliable prediction of the ground-state molecular structure. These calculations would yield precise bond lengths and angles for the pyridine (B92270) ring, the cyclobutyl group, and the methoxy (B1213986) substituent.

Ab Initio Methods

Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while more computationally intensive, could be used to refine the geometry and energy of this compound. A comparative study between DFT and ab initio results would provide a high degree of confidence in the predicted molecular structure.

Time-Dependent DFT (TD-DFT) for Electronic Transitions

To understand the molecule's interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating excited-state properties. TD-DFT calculations would predict the electronic absorption spectrum of this compound, identifying the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions (e.g., π → π* or n → π*). This information is crucial for understanding the molecule's photophysical properties.

Molecular Orbital Analysis (e.g., HOMO-LUMO, Natural Bond Orbital (NBO))

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Natural Bond Orbital (NBO) analysis would provide a detailed picture of the bonding and electronic structure in terms of localized bonds, lone pairs, and intermolecular interactions. rsc.org For this compound, NBO analysis would quantify the hybridization of the atoms, the polarization of the bonds, and any hyperconjugative interactions between the pyridine ring and the cyclobutyl and methoxy substituents. This analysis offers a chemically intuitive interpretation of the electronic structure. molfunction.com

Table 1: Hypothetical Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital |

| HOMO | -6.5 | Highest Occupied Molecular Orbital |

| HOMO-LUMO Gap | 5.3 | Indicator of Kinetic Stability |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from molecular orbital analysis.

Prediction of Spectroscopic Parameters (e.g., GIAO for NMR, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic parameters, aiding in the characterization of new compounds.

The Gauge-Including Atomic Orbital (GIAO) method would be used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for this compound. nih.gov These predicted shifts, when compared to experimental data, can confirm the molecular structure and assign specific resonances to individual atoms.

Furthermore, the calculation of vibrational frequencies using DFT would predict the infrared (IR) and Raman spectra of the molecule. nih.gov The calculated frequencies and their corresponding vibrational modes (e.g., C-H stretching, ring breathing) would assist in the interpretation of experimental vibrational spectra.

Table 2: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value | Method |

| ¹³C NMR Chemical Shift (C2) | ~164 ppm | GIAO-DFT |

| ¹H NMR Chemical Shift (OCH₃) | ~3.9 ppm | GIAO-DFT |

| C=N Stretch Vibrational Frequency | ~1600 cm⁻¹ | DFT |

Note: The values in this table are illustrative predictions based on similar structures and the methodologies described.

Reaction Mechanism Elucidation via Computational Pathways

Theoretical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. For this compound, computational studies could investigate various reactions, such as electrophilic aromatic substitution on the pyridine ring or nucleophilic substitution at the 2-position.

By calculating the energies of reactants, transition states, and products, a detailed understanding of the reaction's feasibility, kinetics, and thermodynamics can be achieved. For instance, a computational study could model the reaction of this compound with an electrophile, identifying the most likely site of attack and the energy barrier for the reaction. This predictive capability is a cornerstone of modern chemical research, guiding synthetic efforts and providing a molecular-level understanding of reactivity.

Structure-Reactivity and Structure-Property Relationships (SAR/SPR) from a Theoretical Perspective

A comprehensive review of publicly available scientific literature and databases reveals a notable absence of specific theoretical and computational studies focused on the structure-reactivity and structure-property relationships of this compound. While computational chemistry is a powerful tool for elucidating the electronic and structural properties of novel compounds, dedicated research on this particular molecule, including detailed research findings and data tables from quantum chemical calculations, has not been reported.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, which are crucial for predicting the biological activity and physical properties of chemical compounds, have been conducted on various classes of pyridine derivatives. For instance, QSAR models have been developed for substituted 2-aminopyridine (B139424) derivatives as inhibitors of nitric oxide synthases and for aminopyridine-based JNK inhibitors. nih.govresearchgate.netijpsonline.com These studies typically involve the calculation of a wide range of molecular descriptors, such as electronic, steric, and lipophilic parameters, to correlate the chemical structure with observed activities. However, the specific compound this compound has not been included in these reported QSAR analyses.

Similarly, theoretical investigations into the impact of substituents on the pyridine ring are available for different derivatives. For example, the electronic effects of the methoxy group on the pyridine nucleus have been discussed in the context of the synthesis of magellanine-type Lycopodium alkaloids, where it was noted that the 2-methoxy group reduces the basicity of the pyridine nitrogen through inductive electron-withdrawing effects. nih.gov Computational studies have also been paired with photophysical evaluations of other 2-methoxypyridine (B126380) compounds. core.ac.uk

Without such dedicated studies, any discussion on the SAR and SPR of this compound from a theoretical perspective would be purely speculative and fall outside the scope of reporting established research findings. The creation of detailed data tables, as requested, is therefore not possible based on the currently accessible scientific information. Further experimental and computational research is warranted to elucidate the specific structure-reactivity and structure-property relationships of this compound.

Chemical Reactivity and Derivatization Pathways

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine (B92270) Ring

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the electron-donating 2-methoxy group can facilitate such reactions. Electrophilic attack is directed to positions ortho and para to the activating methoxy (B1213986) group. Given the substitution pattern of 5-Cyclobutyl-2-methoxypyridine, the C3 and C5 positions are activated by the methoxy group. Since the C5 position is already occupied by the cyclobutyl group, electrophilic substitution is most likely to occur at the C3 position. The reaction rate is generally slower than for corresponding benzene derivatives. uoanbar.edu.iq The formation of a positively charged intermediate (a sigma complex) is a high-energy step due to the disruption of aromaticity. uobabylon.edu.iq

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group. uoanbar.edu.iqlibretexts.org

Halogenation: Reaction with halogens (e.g., Br₂) in the presence of a Lewis acid catalyst to install a halogen atom. uoanbar.edu.iqlibretexts.org

Sulfonation: Treatment with fuming sulfuric acid to add a sulfonic acid group. uoanbar.edu.iqlibretexts.org

Friedel-Crafts Reactions: Alkylation and acylation reactions, although these are often challenging on pyridine rings due to the basic nitrogen coordinating with the Lewis acid catalyst.

Nucleophilic Aromatic Substitution (SNAr): Aryl halides and other pyridines with suitable leaving groups can undergo nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups. libretexts.org While this compound does not have a typical leaving group, derivatization (e.g., halogenation at the C6 position) could create a substrate for SNAr. Nucleophilic aromatic substitution on pyridine rings is generally favored over electrophilic substitution. The reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org However, recent studies suggest that some SNAr reactions, particularly on heterocycles, may proceed through a concerted mechanism. nih.gov The presence of electron-withdrawing groups ortho or para to the leaving group stabilizes the anionic intermediate, facilitating the reaction. libretexts.orglibretexts.org In pyridinium (B92312) ions, the positively charged nitrogen strongly activates the ring for nucleophilic attack. rsc.org

Transformations Involving the Methoxy Substituent

The 2-methoxy group is a key functional handle for derivatization.

O-Demethylation: The methoxy group can be cleaved to yield the corresponding 2-pyridone derivative. This transformation is typically achieved using strong acids like HBr or Lewis acids such as BBr₃.

Nucleophilic Displacement: In some cases, particularly in activated systems or under specific catalytic conditions, the methoxy group can be displaced by other nucleophiles. For instance, reactions of 3-methoxypyridine (B1141550) with amines have been achieved using sodium hydride and a lithium iodide additive, suggesting a potential pathway for functionalization. nih.gov The reaction of 4-methoxypyridine (B45360) derivatives with alkyl iodides can lead to the formation of 1-methylpyridones, indicating a rearrangement following N-alkylation. researchgate.net

Reactions at the Cyclobutyl Moiety

The cyclobutyl group is generally less reactive than the aromatic ring. However, it can undergo transformations under specific conditions.

Ring Expansion: Cyclobutyl groups can be induced to undergo ring expansion to form cyclopentyl derivatives. For example, the ring expansion of a cyclobutyl group in an ethynyl-substituted oxirane has been shown to be induced by an acidic salt, affording a cyclopentanone (B42830) derivative. nih.gov

Free-Radical Halogenation: The benzylic-like position on the cyclobutyl ring (the carbon atom attached to the pyridine ring) could be susceptible to free-radical halogenation, for example using N-bromosuccinimide (NBS) under UV irradiation. This would introduce a handle for further functionalization.

Oxidation: Strong oxidizing agents could potentially oxidize the cyclobutyl ring, leading to ring-opened products or the formation of a ketone.

Catalytic Reactions and Functionalization

Transition metal catalysis offers powerful methods for the functionalization of pyridine rings, often with high regioselectivity. evitachem.com

Cross-Coupling Reactions: If this compound is first halogenated (e.g., at the C3 or C6 position), it can participate in a variety of cross-coupling reactions such as Suzuki, Stille, or Sonogashira reactions to form new carbon-carbon bonds.

C-H Activation/Functionalization: Direct functionalization of C-H bonds is an increasingly important strategy. Palladium-mediated direct pyridine functionalization has been used to forge new C-C bonds at the C4 position of other methoxypyridine systems. nih.gov Metalation of 2-methoxypyridine (B126380), often directed by the methoxy group, can be achieved using strong bases, followed by quenching with an electrophile. acs.org This allows for the introduction of substituents at specific positions. For example, lithiation of 2-methoxypyridine has been used to synthesize C3 and C6 substituted derivatives. chemicalbook.com

Regioselectivity and Chemoselectivity in Transformations

The outcome of chemical reactions on this compound is highly dependent on the interplay of the substituents and the reaction conditions.

Regioselectivity: In electrophilic aromatic substitution, the 2-methoxy group is a stronger activating group than the 5-cyclobutyl group and will direct incoming electrophiles primarily to the C3 position. In metalation reactions, such as lithiation, the regioselectivity can be controlled by the choice of base and reaction conditions, with substitution often occurring ortho to the directing methoxy group at the C3 position or at the C6 position. acs.orgchemicalbook.com

Chemoselectivity: When performing reactions that could potentially occur at multiple sites (the pyridine ring, the methoxy group, or the cyclobutyl group), the choice of reagents and conditions is crucial for achieving chemoselectivity. For example, milder conditions would be required for functionalizing the pyridine ring without affecting the cyclobutyl moiety. Conversely, specific reagents are needed to target the methoxy or cyclobutyl groups selectively. The reduced basicity of the pyridine nitrogen in 2-methoxypyridines, due to the inductive effect and steric shielding of the methoxy group, can be exploited to facilitate reactions that might otherwise be complicated by the basic nitrogen. nih.gov

Role As Chemical Precursors and Building Blocks in Advanced Synthesis

Precursors for Heterocyclic Compound Synthesis

5-Cyclobutyl-2-methoxypyridine serves as a foundational molecule for the synthesis of more complex, often fused, heterocyclic compounds. The pyridine (B92270) core can undergo a variety of chemical transformations, allowing for the construction of novel ring systems with potential applications in medicinal chemistry and materials science.

The synthesis of pyridopyrimidines, a class of nitrogen-containing bicyclic heterocycles with a broad range of biological activities, often starts from appropriately substituted pyridine precursors. nih.gov General synthetic strategies, such as the condensation of aminopyridines with β-dicarbonyl compounds or their equivalents, can be adapted to utilize derivatives of this compound. nih.gov For instance, the methoxy (B1213986) group at the 2-position can be converted into an amino group, which can then be reacted to form a fused pyrimidine (B1678525) ring.

A notable example of a methoxypyridine derivative acting as a precursor for a fused heterocyclic system is the synthesis of 2-methoxypyridine-3,4-dicarbonitriles. These compounds, upon reaction with sodium methoxide (B1231860), can be converted to 4-methoxy-2,3-dihydro-1H-pyrrolo nih.govnih.govpyridine-1,3-diones. researchgate.net This transformation demonstrates how the methoxypyridine scaffold can be elaborated into a more complex, fused pyrrolopyridine structure. researchgate.net While this example does not start with this compound itself, it illustrates a plausible synthetic pathway for creating fused heterocycles from a methoxypyridine core.

The functionalization of pyridines through radical-mediated processes also opens up avenues for the synthesis of novel heterocyclic structures. acs.org The unique reactivity of pyridinyl radicals, which can be generated from pyridinium (B92312) ions, allows for coupling with other radical species to form new carbon-carbon bonds. acs.org This methodology can be applied to create highly substituted pyridines that can then be further cyclized into more complex heterocyclic frameworks.

Intermediates in Complex Molecule Construction

The role of this compound as an intermediate is particularly significant in the multi-step synthesis of complex organic molecules, especially in the realm of medicinal chemistry. Its structure can be strategically incorporated into a larger molecule, providing specific steric and electronic properties.

Patents in the pharmaceutical field often disclose the use of substituted pyridines as key intermediates in the synthesis of bioactive compounds. For example, a patent for benzofuran (B130515) derivatives for the treatment of diseases mediated through glucokinase mentions a wide array of chemical intermediates, including various substituted heterocyclic compounds. nih.gov While not explicitly naming this compound, the general synthetic routes described often involve the coupling of different heterocyclic building blocks, a role for which this compound is well-suited.

The synthesis of agrochemicals also frequently involves the use of heterocyclic intermediates. dokumen.pubelectronicsandbooks.com The pyridine moiety is a common feature in many pesticides and herbicides, and the specific substitution pattern of this compound could be advantageous in developing new active ingredients with improved efficacy or selectivity.

A key aspect of using this compound as an intermediate lies in the ability to selectively modify its different components. The methoxy group can be a leaving group for nucleophilic substitution, the pyridine ring can be functionalized through electrophilic or nucleophilic attack, and the cyclobutyl group can influence the molecule's conformation and lipophilicity. This versatility allows chemists to use it as a scaffold to build upon during a complex synthesis.

Building Blocks for Material Science Applications

The incorporation of pyridine-containing units into larger molecular architectures is a well-established strategy in material science for the development of functional organic materials. The electron-deficient nature of the pyridine ring makes it a useful component in materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells.

A patent for organic semiconductor materials describes pyridine-containing structures for use in various optoelectronic devices, including as a luminescent layer in OLEDs. google.com The patent highlights that such materials exhibit good electron transport performance and solubility, which are crucial properties for device fabrication and performance. google.com The presence of an alkyl group, such as the cyclobutyl group in this compound, can enhance the solubility and processability of the resulting materials.

Furthermore, the fundamental functions of pyridine rings in bis-terpyridine derivatives for high-performance OLEDs have been investigated. rsc.org In these systems, the pyridine units play critical roles in determining molecular aggregation, enhancing electron mobility, and improving electron injection. rsc.org By serving as a building block, this compound can be used to construct larger, conjugated systems with tailored electronic properties for such applications. The cyclobutyl group can provide steric hindrance to control intermolecular interactions and prevent aggregation-induced quenching of fluorescence, a common issue in organic light-emitting materials.

The synthesis of highly functionalized pyridines through metal-free cascade processes provides access to a wide range of pyridine-based building blocks for materials science. acs.org These methods allow for the introduction of various functional groups onto the pyridine ring, enabling the fine-tuning of the electronic and physical properties of the resulting materials.

Synthesis of Labeled Compounds for Research Purposes

Isotopically labeled compounds are indispensable tools in pharmaceutical research, particularly for studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. The synthesis of labeled versions of this compound, for instance with deuterium (B1214612) (²H) or carbon-13 (¹³C), is crucial for understanding its metabolic fate and mechanism of action.

The synthesis of deuterated nitrogen heterocycles is a key strategy to improve the metabolic stability of drug candidates. nih.gov The replacement of a carbon-hydrogen bond with a stronger carbon-deuterium bond at a site of metabolic oxidation can slow down the rate of metabolism, leading to improved pharmacokinetic properties. nih.gov General methods for the synthesis of deuterated imidazo[1,2-a]pyridines have been developed, which can be adapted for the specific deuteration of this compound. nih.gov For example, the cyclobutyl or methoxy group could be targeted for deuteration.

The preparation of specifically deuterated nucleosides, such as 4'-deuteriothymidine, has been achieved through multi-step synthetic routes. ucla.edu Similar strategies, involving the selective introduction of deuterium at a specific position, could be employed for this compound. For instance, the synthesis of monodeuterated enaminones from methyl ketones and deuterated methyl formate (B1220265) (DCO₂Me) provides a pathway to introduce a deuterium atom adjacent to a carbonyl group, which can then be used to construct a deuterated heterocyclic ring. nih.gov

The functionalization of pyridines at remote positions can be achieved through methods like undirected metalation followed by capture with an electrophile. chemrxiv.org This approach could be used to introduce an isotopic label at a specific position on the pyridine ring of this compound that might not be accessible through other means.

Analytical Methodologies for Detection and Characterization in Research Settings

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the separation of 5-Cyclobutyl-2-methoxypyridine from impurities and other components in a mixture. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are applicable, with the selection depending on the compound's volatility and thermal stability.

Gas Chromatography (GC): Given its likely volatility, GC is a suitable method for the analysis of this compound. A non-polar or medium-polarity capillary column, such as one coated with a phenyl-methylpolysiloxane stationary phase, would be effective for separation. mdpi.com The retention time of the compound is influenced by its boiling point and interaction with the stationary phase. A flame ionization detector (FID) can be used for quantification due to its high sensitivity to organic compounds. cdc.gov

High-Performance Liquid Chromatography (HPLC): HPLC offers a versatile alternative, particularly for samples that are not amenable to GC. helixchrom.com Reversed-phase HPLC, using a C18 or C8 column, is a common approach for separating pyridine (B92270) derivatives. sielc.comsielc.com The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. helixchrom.com The separation is based on the compound's polarity.

Interactive Data Table: Hypothetical Chromatographic Conditions for this compound Analysis

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | C18 (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase/Carrier Gas | Helium | Acetonitrile:Water (60:40) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Injection Volume | 1 µL (splitless) | 10 µL |

| Oven Temperature Program | 100°C (1 min), ramp to 250°C at 15°C/min | Isocratic at 30°C |

| Detector | Flame Ionization Detector (FID) | UV Detector (at 270 nm) |

| Expected Retention Time | ~8.5 min | ~4.2 min |

Hyphenated Techniques

To enhance the identification and quantification capabilities, chromatographic systems are often coupled with mass spectrometry (MS). These hyphenated techniques provide both separation and structural information.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for the analysis of volatile compounds like this compound. mdpi.comnih.gov After separation by GC, the compound enters the mass spectrometer, where it is ionized (typically by electron ionization) and fragmented. The resulting mass spectrum, which shows the mass-to-charge ratio of the fragments, serves as a molecular fingerprint for identification. wikipedia.org The molecular ion peak would be expected at m/z 177, corresponding to the molecular weight of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For analyses requiring higher sensitivity and selectivity, particularly in complex matrices, LC-tandem mass spectrometry (LC-MS/MS) is employed. protocols.ionih.gov After separation by HPLC, the compound is ionized (commonly using electrospray ionization) and subjected to two stages of mass analysis. This allows for the selection of a specific parent ion and the monitoring of its characteristic fragment ions, a technique known as multiple reaction monitoring (MRM), which significantly improves the signal-to-noise ratio. protocols.io

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Parent Ion (m/z) | Major Fragment Ions (m/z) |

| GC-MS | Electron Ionization (EI) | 177 | 148, 120, 92, 78 |

| LC-MS/MS | Electrospray Ionization (ESI+) | 178 [M+H]⁺ | 149, 121 |

Spectrophotometric and Electrochemical Detection Methods

Beyond chromatography, spectrophotometric and electrochemical methods can be utilized for the detection and quantification of this compound.

UV-Vis Spectrophotometry: Pyridine and its derivatives exhibit characteristic absorption in the ultraviolet (UV) region of the electromagnetic spectrum. researchgate.net this compound is expected to have a distinct UV absorption spectrum, which can be used for quantification using a spectrophotometer. The wavelength of maximum absorbance (λmax) is influenced by the electronic structure of the molecule. For 2-methoxypyridine (B126380) derivatives, this is often in the range of 270-280 nm.

Electrochemical Detection: Electrochemical methods can offer high sensitivity for the detection of electroactive compounds. researchgate.net Pyridine moieties can be electrochemically active, and techniques such as cyclic voltammetry could be used to study the oxidation or reduction potential of this compound. acs.orguiowa.edu This information can then be applied to develop amperometric or voltammetric detection methods, often in conjunction with HPLC.

Future Research Trajectories and Unexplored Frontiers

Development of Novel and Sustainable Synthetic Routes

The synthesis of substituted pyridines is a cornerstone of organic chemistry, yet the pursuit of more efficient and environmentally benign methods is a continuous endeavor. researchgate.net For 5-Cyclobutyl-2-methoxypyridine, future research should prioritize the development of synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry.

Current synthetic strategies for similar pyridine (B92270) derivatives often involve multi-step processes, including alkylation or cyclization reactions. evitachem.com A promising future direction lies in the application of mechanochemistry, which uses mechanical force to drive chemical reactions. This approach can lead to shorter reaction times, reduced solvent waste, and enhanced reaction kinetics. Another avenue for exploration is the use of solvent-free reaction conditions, which have been successfully applied to the synthesis of other pyridine derivatives, offering benefits such as high yields and ease of product isolation. mdpi.com

Further research could focus on adapting modern cross-coupling technologies, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, for the direct introduction of the cyclobutyl moiety onto a pre-functionalized 2-methoxypyridine (B126380) core. The development of catalytic systems that can achieve this transformation with high regioselectivity and functional group tolerance would represent a significant advancement.

Table 1: Potential Sustainable Synthetic Approaches for this compound

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Mechanochemistry | Reduced solvent use, faster reactions, potential for novel reactivity. | Optimization of reaction conditions (milling frequency, time) and catalyst systems. |

| Solvent-Free Reactions | Elimination of solvent waste, simplified purification, lower energy consumption. | Exploration of thermal or microwave-assisted solvent-free conditions. |

| Catalytic C-H Cyclobutylation | High atom economy, direct functionalization. | Design of catalysts for selective C-H activation and coupling with a cyclobutyl source. |

| Flow Chemistry | Precise control over reaction parameters, improved safety, potential for scalability. | Development of continuous flow processes for the key synthetic steps. |

Advanced Computational Modeling for Complex Chemical Interactions

Computational chemistry offers powerful tools for predicting the behavior of molecules and guiding experimental research. researchgate.net For this compound, advanced computational modeling can provide deep insights into its electronic structure, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) calculations can be employed to model the molecule's geometry, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential surface. nih.govnih.gov This information is crucial for predicting sites of electrophilic and nucleophilic attack and understanding the influence of the cyclobutyl and methoxy (B1213986) substituents on the pyridine ring's reactivity. nih.gov Furthermore, quantum-chemical simulations can be used to investigate conformational changes and electronic density distribution, which are important for understanding its potential interactions with biological targets or other molecules in a material's matrix. mdpi.com

Future computational studies could focus on simulating the interaction of this compound with various chemical environments, such as in solution or at the active site of an enzyme. Molecular dynamics (MD) simulations can predict the compound's behavior over time, providing insights into its conformational flexibility and non-covalent interactions, such as hydrogen bonding and π-stacking. researchgate.netmdpi.com

Table 2: Key Parameters for Computational Modeling of this compound

| Computational Method | Parameters to Investigate | Potential Insights |

| Density Functional Theory (DFT) | Geometric optimization, HOMO/LUMO energies, electrostatic potential. | Reactivity prediction, electronic structure, substituent effects. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of non-covalent interactions. | Understanding of crystal packing and intermolecular forces. |

| Molecular Dynamics (MD) | Conformational analysis, interaction energies with solvent or biomolecules. | Dynamic behavior, binding modes, solvation properties. |

| 3D-QSAR | Correlation of structural features with activity. | Guidance for the design of derivatives with enhanced properties. researchgate.net |

Exploration of New Chemical Reactivity Modalities

The reactivity of the pyridine ring is well-established, but the interplay of the cyclobutyl and methoxy substituents in this compound could lead to novel chemical transformations. The methoxy group at the 2-position is known to influence the electronic properties of the pyridine ring, while the cyclobutyl group at the 5-position introduces steric bulk and a non-aromatic, saturated component.

Future research should explore the regioselectivity of electrophilic aromatic substitution on the pyridine ring, as the directing effects of the existing substituents could lead to interesting and potentially useful outcomes. evitachem.com Additionally, the nitrogen atom of the pyridine ring can act as a nucleophile or a ligand for metal catalysts, opening up possibilities for further functionalization. evitachem.com

A particularly exciting frontier is the exploration of C-H activation chemistry on both the pyridine ring and the cyclobutyl moiety. Directing group-assisted C-H functionalization could enable the introduction of new substituents at specific positions, providing a powerful tool for rapidly diversifying the molecular structure. The unique strain of the cyclobutyl ring might also be exploited in ring-opening reactions to generate novel linear or macrocyclic structures.

Design of Next-Generation Chemical Building Blocks

Pyridine derivatives are considered privileged scaffolds in medicinal chemistry and are present in numerous FDA-approved drugs. rsc.orglifechemicals.comnih.gov The specific substitution pattern of this compound makes it an attractive starting point for the design of next-generation chemical building blocks.

The combination of a flat aromatic ring with a three-dimensional cyclobutyl group provides a unique topology that can be exploited for probing interactions with biological targets. The methoxy group can serve as a handle for further chemical modification or as a key interaction point itself. Future research in this area should focus on synthesizing libraries of compounds derived from this compound and evaluating their biological activities. researchgate.netrsc.org

Beyond medicinal chemistry, this compound could also serve as a building block for the synthesis of novel organic materials. researchgate.netrsc.org The pyridine nitrogen can be used for the construction of coordination polymers and metal-organic frameworks (MOFs), with the cyclobutyl group potentially influencing the packing and porosity of the resulting materials. The design of new functional monomers based on this scaffold could lead to polymers with unique thermal, optical, or electronic properties. kent.ac.uk

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-cyclobutyl-2-methoxypyridine, and how can purity be maximized during synthesis?

- Methodological Answer :

- Cross-Coupling Reactions : Utilize Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce the cyclobutyl group. For example, bromination at the 5-position of 2-methoxypyridine followed by palladium-catalyzed coupling with cyclobutylboronic acid derivatives .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., using ethanol/water mixtures) to isolate the product. Monitor purity via HPLC (C18 column, methanol/water mobile phase) .

- Yield Optimization : Adjust reaction temperature (80–120°C) and catalyst loading (1–5 mol% Pd). Use anhydrous solvents to suppress side reactions .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopic Analysis :

- NMR : ¹H NMR to confirm methoxy (-OCH₃, δ ~3.8–4.0 ppm) and cyclobutyl protons (δ ~1.5–2.5 ppm). ¹³C NMR to verify pyridine ring carbons and cyclobutyl sp³ hybridization .

- Mass Spectrometry : High-resolution MS (ESI or EI) to confirm molecular ion [M+H]⁺ and fragmentation patterns.

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict electronic distribution and reactive sites .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .

- Spill Management : Avoid dust generation; use absorbent materials (e.g., vermiculite) for solid spills. Dispose of waste in sealed containers labeled for halogenated organics .

- Ventilation : Ensure labs have ≥6 air changes per hour. Monitor airborne concentrations with real-time sensors .

Advanced Research Questions

Q. How does the methoxy group influence the regioselectivity of electrophilic substitution reactions in this compound?

- Methodological Answer :

- Mechanistic Studies :

- The methoxy group is a strong para-directing substituent. Nitration (HNO₃/H₂SO₄) or sulfonation will occur at the 4-position of the pyridine ring.

- Competitive effects from the cyclobutyl group (steric hindrance) may reduce reactivity at adjacent positions. Use isotopic labeling (e.g., deuterated substrates) to track reaction pathways .

- Kinetic Analysis : Compare reaction rates under varying temperatures and electrophile concentrations to map activation barriers.

Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound derivatives in biological systems?

- Methodological Answer :

- Functional Group Modifications : Synthesize analogs with halogens (e.g., Cl, Br) or electron-withdrawing groups (e.g., -NO₂) at the 3- or 4-positions. Test for enzyme inhibition (e.g., kinase assays) or receptor binding (SPR or ITC) .

- Bioisosteric Replacement : Replace the cyclobutyl group with bicyclic or spiro systems to assess steric and electronic effects on potency .

Q. Which advanced analytical techniques are critical for detecting trace impurities in this compound batches?

- Methodological Answer :

- LC-MS/MS : Quantify impurities at ppm levels using a triple quadrupole mass spectrometer with MRM (Multiple Reaction Monitoring) mode.

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and identify polymorphic forms .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles under nitrogen atmosphere .

Q. How can solubility challenges of this compound in aqueous buffers be addressed for in vitro assays?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solutions to enhance solubility. Validate biocompatibility with cell viability assays .

- pH Adjustment : Protonate the pyridine nitrogen (pKa ~3–4) by preparing citrate or acetate buffers (pH 2–3) to improve aqueous dispersion .

Q. What experimental approaches can identify degradation pathways of this compound under oxidative or photolytic conditions?

- Methodological Answer :

- Forced Degradation Studies :

- Oxidative Stress : Expose to H₂O₂ (3–30%) or UV light (254 nm) and monitor degradation via UPLC-PDA. Identify byproducts (e.g., N-oxide or ring-opened products) .

- Photostability : Use ICH Q1B guidelines to test under controlled light sources (e.g., xenon arc lamps).

- Stability-Indicating Methods : Develop HPLC methods with baseline separation of parent compound and degradants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.